molecular formula C22H17F4N5O2 B2840907 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922137-25-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Numéro de catalogue: B2840907
Numéro CAS: 922137-25-5
Poids moléculaire: 459.405
Clé InChI: WACDHEZVVPRRES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that likely contains a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is found in many bioactive compounds and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve the use of a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization .


Molecular Structure Analysis

The molecule likely contains a pyrazolo[3,4-d]pyrimidin-4-one moiety, which is a fused pyrazole and pyrimidinone ring . It also appears to have a trifluoromethyl group and a fluorobenzyl group attached.

Applications De Recherche Scientifique

Synthesis and Evaluation of Novel Compounds

  • A study focused on the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors highlighted a series of compounds evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing the potential of specific structural frameworks for antituberculosis activity without discussing drug use or side effects (Jeankumar et al., 2013).
  • Research on benzamide-based 5-aminopyrazoles revealed their synthesis and evaluation against the influenza A virus (H5N1), indicating the relevance of such structures in antiviral drug development without mentioning drug use or side effects (Hebishy et al., 2020).

Discovery of Antagonists and Agonists

  • The discovery of orexin receptor 1 antagonists derived from a dual orexin receptor antagonist showcased the synthesis and structure-activity relationships of novel compounds, contributing to the understanding of receptor selectivity and function without detailing drug usage or side effects (Futamura et al., 2017).

Anticonvulsant and Antidepressant Activities

  • A study on pyrido[2,3-d]pyrimidine derivatives evaluated their potential as anticonvulsants and antidepressants, illustrating the synthesis and pharmacological testing of these compounds for neurological applications, excluding drug dosages and side effects (Zhang et al., 2016).

GPR39 Agonists and Kinase Inhibitors

  • Research identified novel GPR39 agonists from previously known kinase inhibitors, presenting a unique approach to receptor activation and suggesting potential therapeutic applications without addressing specific drug usage or side effects (Sato et al., 2016).

Propriétés

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N5O2/c23-18-4-2-1-3-15(18)12-30-13-28-19-17(21(30)33)11-29-31(19)10-9-27-20(32)14-5-7-16(8-6-14)22(24,25)26/h1-8,11,13H,9-10,12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACDHEZVVPRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.